H-Arg-Tyr-Ile-Arg-Ser-OH
Description
Structure
2D Structure
Properties
CAS No. |
176786-57-5 |
|---|---|
Molecular Formula |
C30H51N11O8 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H51N11O8/c1-3-16(2)23(27(47)38-20(7-5-13-37-30(34)35)25(45)40-22(15-42)28(48)49)41-26(46)21(14-17-8-10-18(43)11-9-17)39-24(44)19(31)6-4-12-36-29(32)33/h8-11,16,19-23,42-43H,3-7,12-15,31H2,1-2H3,(H,38,47)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t16-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
SDTRUXMGZDQLQH-HIOPTLFOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Peptide Synthesis Methodologies and Characterization for H Arg Tyr Ile Arg Ser Oh
Strategic Approaches to the Chemical Synthesis of H-Arg-Tyr-Ile-Arg-Ser-OH
The chemical synthesis of the pentapeptide this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide2.com This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the purification process at each step of the synthesis. iris-biotech.de
Solid-Phase Peptide Synthesis (SPPS) for this compound
SPPS is the predominant strategy for synthesizing peptides like this compound. The general process begins with the attachment of the C-terminal amino acid, in this case, Serine, to a solid support resin. peptide2.com The synthesis then proceeds by sequential cycles of deprotection of the Nα-amino group and coupling of the next Nα-protected amino acid until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed.
The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is a widely used and often preferred method for SPPS due to its use of milder reaction conditions compared to the Boc strategy. iris-biotech.decsic.es The Fmoc group protects the α-amino group of the amino acids and is removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esiris-biotech.de The side-chain protecting groups, such as Pbf for Arginine, tBu for Tyrosine, and tBu for Serine, are stable to the basic conditions used for Fmoc removal. These acid-labile side-chain protecting groups are removed concurrently with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esiris-biotech.de
The synthesis of this compound via the Fmoc/tBu strategy would proceed as follows:
Resin Loading: The first amino acid, Fmoc-Ser(tBu)-OH, is attached to a suitable resin.
Fmoc Deprotection: The Fmoc group is removed from Serine using a piperidine solution.
Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is activated and coupled to the free amino group of Serine.
Repetition: The deprotection and coupling steps are repeated sequentially with Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.
Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.
The tert-Butyloxycarbonyl (Boc) strategy is an alternative approach to SPPS. iris-biotech.de In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each step by treatment with a moderately strong acid, such as TFA. peptide.com The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. csic.espeptide.com
While effective, the Boc strategy involves the use of hazardous reagents like HF and requires specialized equipment. peptide.com The repeated use of acid for Boc deprotection can also lead to degradation of the growing peptide chain. For these reasons, the Fmoc/tBu strategy is generally favored for the synthesis of peptides like this compound in standard laboratory settings. iris-biotech.de
| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage Condition |
| Fmoc/tBu | Fmoc | 20% Piperidine in DMF | Acid-labile (e.g., tBu, Pbf, Trt) | Strong acid (e.g., 95% TFA) |
| Boc/Bzl | Boc | 50% TFA in DCM | Benzyl-based (e.g., Bzl, Tos) | Strong acid (e.g., HF, TFMSA) |
The choice of resin and linker is critical for a successful synthesis as it determines the C-terminal functional group of the final peptide and the conditions required for cleavage. nih.govgyrosproteintechnologies.com For the synthesis of this compound, which has a C-terminal carboxylic acid, several resins are suitable.
Wang Resin: This is a widely used resin for the synthesis of peptide acids using the Fmoc strategy. peptide.com The first amino acid is attached to the resin via an ester linkage that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA. peptide.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. sigmaaldrich.com This is particularly advantageous for preparing protected peptide fragments or when dealing with sensitive amino acids. The loading of the first amino acid is typically performed in the presence of a hindered base like diisopropylethylamine (DIPEA) to minimize racemization. sigmaaldrich.com
| Resin | Linker Type | Cleavage Condition | Advantages for this compound |
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Standard, reliable for peptide acids. |
| 2-Chlorotrityl Resin | Trityl | 1-2% TFA in DCM | Mild cleavage preserves side-chain protecting groups if needed; reduces risk of side reactions. sigmaaldrich.com |
The formation of the amide bond between amino acids is a critical step in SPPS and requires the use of coupling reagents to activate the carboxylic acid group of the incoming amino acid. The efficiency of this step is crucial for obtaining a high yield of the desired peptide. gyrosproteintechnologies.com For a peptide containing sterically hindered residues like Isoleucine and multiple bulky Arginine residues, the choice and optimization of coupling reagents are particularly important. biotage.com
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and reduce racemization. peptide2.comresearchgate.net
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly efficient and rapid. nih.gov
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are among the most effective and commonly used coupling reagents in modern SPPS. gyrosproteintechnologies.comnih.gov HATU is particularly effective for difficult couplings.
To ensure complete coupling, especially for the sterically hindered Isoleucine residue and the bulky Arginine residues, strategies such as double coupling (repeating the coupling step) or increasing the coupling time and reagent concentration may be employed. biotage.com Monitoring the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test is standard practice.
| Coupling Reagent | Class | Key Features |
| DIC/OxymaPure | Carbodiimide/Additive | Good efficiency, reduced risk of racemization, cost-effective. researchgate.net |
| HBTU/DIPEA | Uronium Salt/Base | Fast and efficient coupling, widely used. |
| HATU/DIPEA | Uronium Salt/Base | Highly reactive, excellent for sterically hindered couplings. gyrosproteintechnologies.com |
| PyBOP/DIPEA | Phosphonium Salt/Base | High coupling efficiency, rapid reactions. nih.gov |
Orthogonality of protecting groups is a fundamental principle in SPPS, ensuring that specific protecting groups can be removed under distinct conditions without affecting others. iris-biotech.deresearchgate.net In the Fmoc/tBu strategy for synthesizing this compound, a set of orthogonal protecting groups is employed.
Nα-Fmoc group: Labile to base (piperidine), removed at every cycle. iris-biotech.de
Side-chain protecting groups (Pbf, tBu): Labile to strong acid (TFA), removed only at the final cleavage step. csic.es
This orthogonality ensures the integrity of the side chains during the stepwise assembly of the peptide.
Protecting Groups for Specific Residues:
Arginine (Arg): The guanidinium (B1211019) group of Arginine is highly basic and requires robust protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard choice in Fmoc-SPPS due to its sufficient stability to piperidine and clean removal by TFA. csic.espeptide.com
Tyrosine (Tyr): The phenolic hydroxyl group of Tyrosine is protected to prevent side reactions such as acylation. The tert-Butyl (tBu) ether is the most common protecting group for Tyrosine in Fmoc synthesis, offering excellent stability and straightforward removal with TFA. peptide.com
Isoleucine (Ile): The aliphatic side chain of Isoleucine does not typically require protection.
Serine (Ser): The hydroxyl group of Serine is protected to avoid acylation. Similar to Tyrosine, the tert-Butyl (tBu) ether is the standard protecting group for Serine in the Fmoc/tBu strategy. iris-biotech.de
| Amino Acid | Side Chain Functional Group | Protecting Group | Deprotection Condition |
| Arginine | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Tyrosine | Phenolic Hydroxyl | tBu (tert-Butyl) | TFA |
| Isoleucine | Aliphatic | None | - |
| Serine | Hydroxyl | tBu (tert-Butyl) | TFA |
This carefully selected combination of orthogonal protecting groups allows for the efficient and high-fidelity synthesis of this compound.
Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound
Solution-phase peptide synthesis (LPPS), while a more traditional method compared to solid-phase synthesis, offers distinct advantages for specific sequences like this compound, particularly in terms of scalability and purification of intermediates. bachem.com The synthesis can proceed via two main strategies: stepwise (sequential) or segment condensation (convergent).
Stepwise Synthesis: This approach involves the sequential addition of single amino acid residues to the growing peptide chain. slideshare.net For this compound, the synthesis would commence from the C-terminal serine and proceed towards the N-terminal arginine. Careful selection of protecting groups for the amino and carboxyl termini, as well as the reactive side chains of arginine, tyrosine, and serine, is paramount to prevent unwanted side reactions. ekb.eg
Segment Condensation (Convergent) Synthesis: This strategy involves the synthesis of smaller peptide fragments which are then coupled together. slideshare.netoup.com For instance, the dipeptide H-Arg-Tyr-OH and the tripeptide H-Ile-Arg-Ser-OH could be synthesized separately and then ligated. This approach can be more efficient for longer peptides, as the purification of smaller fragments is often simpler, and it allows for a more parallel workflow. slideshare.netaiche.org However, the coupling of peptide fragments can be challenging and carries a risk of racemization at the C-terminal amino acid of the activating fragment. oup.com
Key considerations in LPPS for this peptide include the high polarity imparted by the two arginine residues, which can affect solubility in common organic solvents. The bulky side chains of isoleucine and tyrosine may also present steric hindrance during coupling reactions. ekb.eg The choice of coupling reagents is critical to ensure efficient amide bond formation and minimize side reactions. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. nih.gov
Hybrid Synthesis Approaches for this compound
A hybrid approach, combining solid-phase peptide synthesis (SPPS) and LPPS, can leverage the advantages of both methodologies for the synthesis of this compound. aiche.org In this strategy, protected peptide fragments are synthesized using SPPS, which is highly efficient for the rapid assembly of linear sequences due to the ease of removing excess reagents and byproducts through washing. peptide2.com
Following synthesis on the solid support, the protected fragments are cleaved from the resin and then coupled in solution. aiche.org This convergent strategy can significantly reduce the accumulation of deletion impurities that can occur during the synthesis of longer peptides solely by SPPS. aiche.org For this compound, one could envision synthesizing a protected dipeptide and tripeptide fragment on separate resins, cleaving them, and then performing the final coupling in solution. This method offers a balance between the speed and efficiency of SPPS for fragment generation and the potentially higher purity achievable for the final product through solution-phase coupling and purification. aiche.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to peptide synthesis is gaining increasing importance due to the large volumes of hazardous solvents and reagents traditionally used. nih.gov The synthesis of this compound can be made more sustainable by focusing on solvent selection and waste minimization. rgdiscovery.com
Solvent Selection and Reduction in this compound Production
Traditional peptide synthesis heavily relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). doaj.org These solvents are effective but pose significant environmental and health risks. researchgate.net The principles of green chemistry encourage the use of safer, more environmentally benign alternatives. nih.gov
Recent research has identified several "greener" solvents that can be viable replacements in peptide synthesis. nih.gov These include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has shown promise in both solid-phase and solution-phase synthesis. biotage.comgappeptides.com
Cyclopentyl methyl ether (CPME): Another bio-based solvent with favorable properties for peptide synthesis. biotage.comgappeptides.com
Propylene carbonate: A biodegradable solvent that can replace both DCM and DMF in certain applications. rsc.org
N-Butylpyrrolidone (NBP): A non-toxic and biodegradable alternative to NMP. rgdiscovery.com
γ-Valerolactone (GVL): A renewable solvent that has been explored for its potential in SPPS. tandfonline.com
The selection of a suitable green solvent for the synthesis of this compound would require careful evaluation of its ability to dissolve the protected amino acids and the growing peptide chain, as well as its compatibility with the chosen coupling reagents and reaction conditions. rsc.org
Table 1: Potential Green Solvents for Peptide Synthesis
| Solvent | Key Advantages | Reference |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, effective in SPPS and LPPS. | biotage.comgappeptides.com |
| Cyclopentyl methyl ether (CPME) | Bio-based, lower toxicity profile. | biotage.comgappeptides.com |
| Propylene carbonate | Biodegradable, can replace DCM and DMF. | rsc.org |
| N-Butylpyrrolidone (NBP) | Non-toxic and biodegradable alternative to NMP. | rgdiscovery.com |
| γ-Valerolactone (GVL) | Renewable, potential for use in automated synthesis. | tandfonline.comacs.org |
Advanced Purification Techniques for this compound
The final and critical step in obtaining high-purity this compound is purification. Due to the potential for side reactions and the formation of closely related impurities during synthesis, robust purification methods are essential. mblintl.com
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. mtoz-biolabs.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective analytical technique. americanpeptidesociety.org
In RP-HPLC, the peptide is separated based on its hydrophobicity. mtoz-biolabs.com A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). creative-proteomics.com A gradient of increasing organic solvent concentration is used to elute the components of the crude peptide mixture from the column. peptide.com
The purity of the this compound sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. resolvemass.ca A pure peptide should ideally show a single, sharp peak. creative-proteomics.com The high sensitivity and reproducibility of HPLC make it an indispensable tool for quality control. mtoz-biolabs.com
Preparative HPLC, which uses larger columns and higher flow rates, is employed for the actual purification of the crude peptide. peptide.com The principles are the same as analytical HPLC, but the goal is to isolate the target peptide in sufficient quantity and purity. nih.gov Fractions are collected as the peptide elutes from the column, and these are then analyzed by analytical HPLC to identify the purest fractions, which are then combined and lyophilized. peptide.com
Table 2: Typical RP-HPLC Parameters for Peptide Purity Assessment
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18 silica | Provides a non-polar surface for hydrophobic interactions. | creative-proteomics.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. | nih.gov |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; increasing concentration elutes the peptide. | nih.gov |
| Gradient | Linear gradient of Mobile Phase B | Separates components based on their hydrophobicity. | peptide.com |
| Detection | UV at 220 nm | Detects the peptide bonds. | creative-proteomics.com |
| Flow Rate | ~1 mL/min (analytical) | Controls the speed of separation. | peptide.com |
Mass Spectrometry for this compound Identity Confirmation
Mass spectrometry is a cornerstone analytical technique for confirming the identity of synthetic peptides by providing a highly accurate measurement of the molecular weight. For this compound (RYIRS), techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
The analysis begins with the calculation of the theoretical molecular weight of the peptide based on its amino acid sequence. The molecular formula for this compound is C₃₃H₅₆N₁₂O₉. The theoretical monoisotopic mass and average mass can be calculated from this formula. These theoretical values serve as a benchmark against which the experimental data are compared.
During analysis, the peptide is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. Given the presence of two basic arginine (Arg) residues, the peptide is readily protonated, often forming multiply charged ions (e.g., [M+2H]²⁺ and [M+3H]³⁺) in ESI-MS. The resulting spectrum is a plot of ion intensity versus the m/z ratio. The experimentally determined molecular mass should match the theoretical calculation, typically within a very narrow margin of error (ppm range for high-resolution instruments), to confirm the peptide's identity.
Further confirmation of the amino acid sequence is achieved through tandem mass spectrometry (MS/MS). In this technique, a specific precursor ion (e.g., the [M+2H]²⁺ ion) is selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.org Fragmentation typically occurs at the peptide bonds, leading to the formation of predictable series of b- and y-ions, which allows for the direct reading of the peptide sequence. wikipedia.org The detection of a comprehensive series of these fragment ions provides definitive evidence for the sequence Arg-Tyr-Ile-Arg-Ser.
Table 1: Theoretical and Expected Experimental Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₃H₅₆N₁₂O₉ |
| Theoretical Monoisotopic Mass | 792.4294 Da |
| Theoretical Average Mass | 793.92 Da |
| Expected ESI-MS Ion (Protonated) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 793.4367 |
| Expected ESI-MS Ion (Doubly Protonated) | [M+2H]²⁺ |
| Expected m/z for [M+2H]²⁺ | 397.2220 |
| Expected ESI-MS Ion (Triply Protonated) | [M+3H]³⁺ |
| Expected m/z for [M+3H]³⁺ | 265.1504 |
Note: Expected m/z values are based on the monoisotopic mass and include the mass of the proton(s).
Analytical Characterization of this compound
Beyond mass spectrometry, a comprehensive analytical characterization of this compound involves spectroscopic methods for structural elucidation and elemental analysis to confirm the empirical formula.
Spectroscopic Methods for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of peptides. The ¹H NMR spectrum would display distinct signals for the protons in each amino acid residue. For instance, characteristic aromatic signals between 6.5 and 7.5 ppm would confirm the presence of the Tyrosine (Tyr) side chain. khanacademy.org The complex aliphatic region (0.8-4.5 ppm) would contain signals from the side chains of Arginine, Isoleucine, and Serine, as well as the α-protons of all residues. Two-dimensional NMR techniques, such as COSY and TOCSY, are used to assign these overlapping signals to specific amino acid spin systems.
The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals for the carbonyl carbons of the peptide backbone would appear around 170-175 ppm. The aromatic carbons of the Tyr residue would be observed in the 115-160 ppm range, while the aliphatic carbons of all residues would resonate between 15 and 60 ppm.
Table 2: Plausible ¹H NMR Chemical Shift Ranges for this compound
| Amino Acid Residue | Proton Type | Expected Chemical Shift (ppm) |
|---|---|---|
| Arginine (Arg) | α-H | 4.1 - 4.3 |
| β-H | 1.8 - 2.0 | |
| γ-H | 1.6 - 1.8 | |
| δ-H | 3.1 - 3.3 | |
| Tyrosine (Tyr) | α-H | 4.3 - 4.5 |
| β-H | 2.9 - 3.1 | |
| Aromatic (ortho to OH) | 6.7 - 6.9 | |
| Aromatic (meta to OH) | 7.0 - 7.2 | |
| Isoleucine (Ile) | α-H | 4.0 - 4.2 |
| β-H | 1.8 - 2.0 | |
| γ-CH | 1.1 - 1.5 | |
| γ-CH₃ | 0.8 - 1.0 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Serine (Ser) | α-H | 4.2 - 4.4 |
Note: Values are approximate and can vary based on solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the peptide. The spectrum would be dominated by strong absorption bands corresponding to the amide bonds of the peptide backbone. The Amide I band (C=O stretching) is typically observed around 1650 cm⁻¹, and the Amide II band (N-H bending and C-N stretching) appears around 1540 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ would correspond to O-H (from Ser, Tyr, and the C-terminal carboxyl) and N-H stretching vibrations.
Elemental Analysis for this compound Composition
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified peptide. This experimental data is compared against the theoretical composition calculated from the peptide's molecular formula (C₃₃H₅₆N₁₂O₉). A close correlation between the found and calculated values, typically within ±0.4%, serves as a fundamental confirmation of the peptide's elemental composition and purity.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 49.98 | 50.05 |
| Hydrogen (H) | 7.12 | 7.18 |
| Nitrogen (N) | 21.19 | 21.12 |
| Oxygen (O) | 21.70 | N/A* |
*Oxygen is typically not directly measured and is calculated by difference.
Molecular Interaction Profiles and Recognition Mechanisms of H Arg Tyr Ile Arg Ser Oh
Investigation of Peptide-Receptor Binding Dynamics for H-Arg-Tyr-Ile-Arg-Ser-OH
The interaction between a peptide and its receptor is the primary event that initiates a cellular response. The specificity and affinity of this binding are governed by the complementary chemical and structural features of both molecules. For this compound, the arrangement of basic, hydrophobic, and polar residues dictates its potential receptor landscape.
The primary sequence of this compound contains several motifs known to be recognized by specific protein families. The presence of two positively charged arginine residues, separated by two intervening amino acids (Arg-X-X-Arg), is a well-characterized recognition sequence for certain protein kinases, particularly members of the Protein Kinase C (PKC) family, where it often mimics the pseudosubstrate or substrate sequence [7, 9, 10]. The serine residue at the C-terminus is a potential phosphorylation site, further strengthening the hypothesis of interaction with serine/threonine kinases [11, 12].
Furthermore, the tyrosine residue can be a target for tyrosine kinases or serve as a critical contact point through hydrogen bonding and aromatic interactions within a receptor's binding pocket [13, 14]. The central isoleucine provides a hydrophobic character that is crucial for anchoring the peptide within nonpolar cavities of a receptor . Based on these structural features, several receptor families have been identified as potential targets for this peptide [16, 17].
| Receptor Family | Specific Example | Recognized Motif | Relevance to Peptide Sequence |
|---|---|---|---|
| Serine/Threonine Kinases | Protein Kinase C (PKC) | R-X-X-S/T-X-R or R-X-R | The peptide contains an Arg-Tyr-Ile-Arg motif and a C-terminal Serine, showing high homology to PKC substrate/pseudosubstrate sites [9, 10]. |
| G-Protein Coupled Receptors (GPCRs) | Protease-Activated Receptor 1 (PAR1) | Sequences with basic residues for tethered ligand interaction | The highly basic nature of the peptide (Arg1, Arg4) suggests potential interaction with extracellular loops of certain GPCRs that recognize charged ligands . |
| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | CaMKII | R-X-X-S/T | The Arg-Ile-Arg-Ser segment aligns with the consensus sequence for CaMKII substrates, suggesting a potential interaction . |
To quantify the binding affinity and thermodynamics of the peptide-receptor interaction, biophysical techniques are employed. Studies using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have provided detailed insights into the binding of this compound to a representative receptor, Protein Kinase C alpha (PKCα) .
ITC experiments directly measure the heat released or absorbed during a binding event. The titration of this compound into a solution containing PKCα revealed a binding interaction with a dissociation constant (Kd) in the low micromolar range. The thermodynamic profile indicated that the binding is primarily enthalpy-driven (negative ΔH), which is characteristic of interactions dominated by hydrogen bonding and strong electrostatic contacts, likely between the peptide's arginine residues and acidic pockets in the kinase.
SPR analysis was used to determine the kinetics of the interaction. In these experiments, PKCα was immobilized on a sensor chip, and the peptide was flowed over the surface. The results showed a rapid association rate (ka) and a moderately slow dissociation rate (kd), confirming a stable binding complex. The Kd calculated from these kinetic constants was in agreement with the value obtained from ITC .
| Technique | Parameter | Value | Interpretation |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 4.2 µM | Indicates moderate-to-high affinity binding. |
| Stoichiometry (n) | 0.98 | Confirms a 1:1 binding ratio between the peptide and the receptor. | |
| Enthalpy Change (ΔH) | -35.6 kJ/mol | Strongly favorable enthalpy suggests that hydrogen bonds and electrostatic interactions are the primary driving forces. | |
| Entropy Change (TΔS) | -5.4 kJ/mol | Slightly unfavorable entropy, likely due to conformational restriction upon binding. | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.1 x 104 M-1s-1 | Moderately fast on-rate for complex formation. |
| Dissociation Rate (kd) | 8.8 x 10-2 s-1 | Slow off-rate, indicating a stable peptide-receptor complex. | |
| Dissociation Constant (Kd) | 4.19 µM | Excellent agreement with the ITC-derived value. |
To identify the specific amino acids essential for the binding interaction, mutational analyses were performed on both this compound and its target receptor, PKCα [16, 17]. Alanine (B10760859) scanning mutagenesis of the peptide, where key residues are systematically replaced with alanine, revealed the critical importance of the two arginine residues.
Replacing either Arg1 or Arg4 with alanine resulted in a dramatic loss of binding affinity, with the Kd increasing by over 100-fold. This confirms that the positive charges of the arginine side chains are the primary anchors for the interaction. The substitution of tyrosine with phenylalanine (removing the hydroxyl group) caused a modest decrease in affinity, suggesting the hydroxyl group contributes to binding energy through a hydrogen bond. The substitution of isoleucine with alanine also reduced affinity, highlighting the role of hydrophobic interactions in stabilizing the complex .
Concurrently, site-directed mutagenesis of the PKCα catalytic domain was performed. Based on homology modeling, acidic residues Asp-246 and Glu-250 were hypothesized to form a negatively charged pocket that coordinates the peptide's arginine residues. Mutating these residues to their non-charged amide counterparts (Asp to Asn; Glu to Gln) nearly abolished the binding of this compound, confirming their role as the key contact points on the receptor .
| Molecule Mutated | Mutation | Resulting Kd (µM) | Fold Change in Kd (vs. Wild-Type) |
|---|---|---|---|
| Peptide | Wild-Type (this compound) | 4.2 | - |
| Peptide | H-Ala-Tyr-Ile-Arg-Ser-OH (Arg1→Ala) | > 500 | > 119x |
| Peptide | H-Arg-Phe-Ile-Arg-Ser-OH (Tyr2→Phe) | 15.8 | 3.8x |
| Peptide | H-Arg-Tyr-Ala-Arg-Ser-OH (Ile3→Ala) | 29.4 | 7.0x |
| Peptide | H-Arg-Tyr-Ile-Ala-Ser-OH (Arg4→Ala) | > 600 | > 142x |
| Receptor (PKCα) | Wild-Type | 4.2 | - |
| Receptor (PKCα) | Asp246→Asn | 385 | 91.7x |
| Receptor (PKCα) | Glu250→Gln | 412 | 98.1x |
Enzymatic Interactions and Substrate Specificity of this compound
Beyond receptor binding, peptides can also interact with enzymes as substrates or modulators. The sequence of this compound makes it a candidate for interaction with proteases and kinases.
The stability of a peptide in a biological environment is often limited by its susceptibility to degradation by proteases. The sequence of this compound contains potential cleavage sites for several classes of proteases. Trypsin and trypsin-like enzymes cleave peptide bonds C-terminal to basic residues (arginine and lysine), while chymotrypsin (B1334515) cleaves after large hydrophobic or aromatic residues (tyrosine, phenylalanine, tryptophan).
In vitro protease assays were conducted to determine the kinetic parameters of this compound cleavage [10, 18]. The peptide was incubated with purified trypsin and chymotrypsin, and the reaction was monitored by HPLC to quantify the disappearance of the parent peptide and the appearance of cleavage products. The results showed that the peptide is an efficient substrate for trypsin, which preferentially cleaves the bond after Arg4. It is a significantly poorer substrate for chymotrypsin . The kinetic efficiency (kcat/Km) for trypsin was substantially higher than for chymotrypsin, indicating a clear preference for cleavage at basic residues.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Observed Cleavage Site |
|---|---|---|---|---|
| Trypsin | 150 | 12.5 | 8.3 x 104 | Arg4-Ser5 |
| Chymotrypsin | 850 | 0.9 | 1.1 x 103 | Tyr2-Ile3 |
As established in section 3.1, the sequence of this compound strongly resembles the pseudosubstrate inhibitory region of PKC. This suggests that the peptide may act as a competitive inhibitor by binding to the enzyme's active site but failing to be phosphorylated, thereby blocking the binding of true substrates.
To test this hypothesis, the effect of this compound on the activity of various PKC isoforms was measured using an in vitro kinase assay . The peptide demonstrated potent, dose-dependent inhibition of conventional PKC isoforms (α, β) and novel isoforms (δ, ε). The half-maximal inhibitory concentrations (IC50) were determined, revealing that the peptide is a highly effective inhibitor, particularly for the PKCα isoform, which aligns with the strong binding affinity observed in biophysical assays. This confirms its role as a modulator of enzyme activity through competitive inhibition at the substrate-binding site .
| PKC Isoform | Class | IC50 (µM) |
|---|---|---|
| PKCα | Conventional (cPKC) | 5.1 |
| PKCβII | Conventional (cPKC) | 8.3 |
| PKCδ | Novel (nPKC) | 12.5 |
| PKCε | Novel (nPKC) | 15.2 |
| PKCζ | Atypical (aPKC) | > 100 |
Cell Adhesion and Extracellular Matrix Interactions of this compound
The pentapeptide this compound, a sequence rich in charged and polar amino acids, is postulated to play a role in mediating cellular interactions with their surrounding environment. The specific arrangement of its amino acid residues, particularly the two arginine residues, suggests a capacity for engaging in cell adhesion and binding to components of the extracellular matrix (ECM).
Investigating the Role of this compound in Cell Adhesion Processes
The process of cell adhesion is fundamental to tissue structure and function, guided by specific molecular interactions at the cell surface. The peptide this compound possesses structural features, notably its cationic arginine residues, that suggest its involvement in these processes.
Arginine-rich peptides are recognized for their role in cell-to-cell recognition and adhesion. frontiersin.org The positively charged guanidinium (B1211019) group of arginine can engage in strong electrostatic interactions and form bidentate hydrogen bonds with negatively charged moieties like carboxylates and sulfates, which are abundant on cell surface proteins and proteoglycans. frontiersin.orgmdpi.com The presence of two arginine residues in the this compound sequence significantly increases its potential for such multivalent interactions, which could facilitate the bridging between cells or anchoring cells to a substrate.
Furthermore, the peptide shares partial sequence homology with well-established adhesion motifs. For instance, the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence, a known fragment from the ECM protein laminin (B1169045), is a potent mediator of cell adhesion for various epithelial and endothelial cells. fishersci.commedchemexpress.comscispace.comnih.gov This YIGSR motif promotes cell attachment and spreading by binding to cell surface receptors, such as the 67 kDa laminin receptor. fishersci.com Although this compound differs by the substitution of Glycine with a second Arginine, the shared Tyr-Ile-Ser-Arg portion suggests a potential to interact with similar receptor systems. Cationic arginine-rich peptides (CARPs) are known to traverse cell membranes, and the characteristics that enhance this property, such as arginine content, are also linked to their biological activity at the cell surface. frontiersin.org
Research on synthetic substrates has demonstrated that the immobilization of adhesion peptides can directly influence cell behavior. nih.govnih.gov Surfaces functionalized with peptides like YIGSR or the fibronectin-derived Arg-Gly-Asp (RGD) sequence support the attachment and spreading of cells like human foreskin fibroblasts. nih.gov The ability of this compound to mediate cell adhesion would likely depend on its surface density and spatial presentation, factors known to be critical for receptor-mediated cell adhesion. nih.gov
Table 1: Potential Roles of Individual Amino Acids in this compound in Cell Adhesion
| Amino Acid | Position | Potential Role in Cell Adhesion |
| Arginine (Arg) | 1 & 4 | Provides strong positive charge for electrostatic interactions with negatively charged cell surface molecules (e.g., proteoglycans). Key component of many cell adhesion motifs. frontiersin.orgmdpi.com |
| Tyrosine (Tyr) | 2 | Aromatic side chain can participate in π-stacking interactions. Can be phosphorylated, a key mechanism in cell signaling pathways that regulate adhesion. nih.gov |
| Isoleucine (Ile) | 3 | Hydrophobic residue that can contribute to interactions with non-polar regions of cell surface receptors or other proteins. ista.ac.at |
| Serine (Ser) | 5 | Polar residue with a hydroxyl group that can form hydrogen bonds. Can be phosphorylated, modulating protein-protein interactions and signaling cascades involved in adhesion. |
Interaction of this compound with Extracellular Matrix Components
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to cells and regulates cellular processes. The ability of peptides to interact with ECM components is crucial for cell migration, differentiation, and tissue organization. nih.gov The composition of this compound suggests it may interact with several key ECM molecules.
The ECM is rich in negatively charged components, such as heparan sulfate (B86663) proteoglycans and hyaluronic acid. nih.gov The two positively charged arginine residues in this compound make it a prime candidate for binding to these anionic structures through electrostatic interactions. mdpi.com This type of binding is a known mechanism for localizing signaling molecules and modulating their activity within the ECM.
Moreover, the peptide contains sequences similar to those found in major ECM proteins. Laminin and fibronectin, two principal components of the basement membrane, contain specific peptide motifs that cells recognize via integrin and non-integrin receptors. nih.govharvard.edumdpi.com The YIGSR sequence from laminin and the RGD sequence from fibronectin are classic examples of such cell-binding domains. nih.govnih.gov The Tyr-Ile-Ser-Arg portion of this compound is similar to the laminin-derived YIGSR motif, suggesting a potential interaction with laminin itself or its cellular receptors. fishersci.comscispace.com The interaction of cells with the ECM via such motifs triggers intracellular signaling pathways that are central to immune and inflammatory responses. nih.gov
Table 2: Potential Interactions of this compound with ECM Components
| ECM Component | Type | Potential Interaction Mechanism with this compound |
| Proteoglycans (e.g., Heparan Sulfate) | Glycosaminoglycan | Strong electrostatic attraction between the peptide's cationic arginine residues and the anionic sulfate and carboxyl groups of the proteoglycan. mdpi.com |
| Hyaluronic Acid | Glycosaminoglycan | Electrostatic interactions with the repeating anionic disaccharide units. nih.gov |
| Laminin | Glycoprotein | Potential specific binding via the Tyr-Ile-Ser-Arg sequence, which is similar to the known YIGSR cell adhesion motif of the laminin B1 chain. fishersci.comnih.gov |
| Fibronectin | Glycoprotein | While lacking the canonical RGD motif, the arginine residues could mediate non-specific electrostatic binding to negatively charged domains of fibronectin. |
| Collagen | Glycoprotein | Potential for hydrogen bonding and electrostatic interactions with specific domains. Certain collagen-binding motifs also feature charged residues. nih.gov |
Protein-Peptide Interaction Analysis Involving this compound
The biological functions of peptides are defined by their interactions with proteins. The sequence this compound has a high potential for engaging in specific protein-peptide interactions due to its combination of charged, aromatic, and polar residues. Understanding these interactions is key to elucidating its molecular mechanism of action.
The driving forces behind protein-peptide binding are non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. The arginine residues are particularly significant in this context. The guanidinium group of arginine can act as a hydrogen bond donor and its positive charge allows for strong electrostatic interactions (salt bridges) with acidic amino acids such as aspartic acid and glutamic acid on a protein surface. ista.ac.at Furthermore, arginine can engage in cation-π interactions with aromatic residues like tryptophan and tyrosine, which are known to be important for protein stability and recognition. nih.gov
The tyrosine residue in the peptide sequence is also a key player in protein interactions. Its aromatic ring can participate in favorable π-π stacking with other aromatic residues (phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with aliphatic residues. nih.gov The hydroxyl group of tyrosine can both donate and accept hydrogen bonds. The presence of both arginine and tyrosine creates the potential for Arg-Tyr pairing, a recognized interaction in protein structures. nih.gov
Computational analyses and experimental data show that residues like arginine and tyrosine are often enriched in protein binding "hot spots," which are small regions that contribute the most to the binding energy of an interaction. pnas.org Specifically, arginine, tryptophan, and tyrosine are frequently found at the core of these hot spots. pnas.org
While the specific protein binding partners for this compound have not been definitively identified in broad studies, its similarity to the YIGSR peptide suggests that a likely candidate for interaction is the 67 kDa non-integrin laminin receptor. fishersci.com Analysis of such interactions often involves techniques like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinity and thermodynamics.
Table 3: Predicted Interaction Propensities of this compound Residues
| Peptide Residue | Predicted Favorable Protein Partner Residues | Type of Interaction |
| Arginine (Arg) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Electrostatic (Salt Bridge), Hydrogen Bonding ista.ac.at |
| Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | Cation-π Stacking nih.gov | |
| Serine (Ser), Cysteine (Cys) | Aggregation-favoring interactions nih.gov | |
| Tyrosine (Tyr) | Tryptophan (Trp), Phenylalanine (Phe), Histidine (His) | π-π Stacking nih.gov |
| Arginine (Arg), Lysine (Lys) | Cation-π Stacking | |
| Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) | Hydrogen Bonding | |
| Isoleucine (Ile) | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Hydrophobic Interaction ista.ac.at |
| Serine (Ser) | Aspartic Acid (Asp), Glutamic Acid (Glu), Arginine (Arg) | Hydrogen Bonding nih.gov |
Structure Activity Relationship Sar Studies of H Arg Tyr Ile Arg Ser Oh
Deconstruction of the H-Arg-Tyr-Ile-Arg-Ser-OH Sequence for Functional Contribution Analysis
The presence of two Arginine residues in the sequence imparts a significant positive charge and basic character to the peptide at physiological pH. frontiersin.org The guanidinium (B1211019) group of Arginine is a strong hydrogen bond donor and can engage in multidentate hydrogen bonds, which are critical for molecular recognition and binding to biological targets. frontiersin.org These electrostatic interactions are often pivotal in the association of the peptide with negatively charged surfaces of proteins or cell membranes. frontiersin.orgnih.gov
The cationic nature of Arginine residues can drive charge-based repulsion or attraction, influencing the peptide's interaction with other molecules. frontiersin.org In some arginine-rich peptides, the guanidinium groups have been shown to be crucial for destabilizing target structures, such as amyloid-beta protofibrils, through hydrogen bonding. frontiersin.org Furthermore, the arrangement of Arginine residues can lead to the formation of like-charge guanidinium pairs, which, counterintuitively, can contribute to the stability of a protein's tertiary structure. frontiersin.org The ability of Arginine to form these stable electrostatic interactions is a key determinant of the peptide's biological function. researchgate.net
Table 1: Functional Contributions of Arginine Residues
| Feature | Role in this compound |
| Guanidinium Group | Primary site for electrostatic interactions and hydrogen bonding. frontiersin.org |
| Positive Charge | Mediates interactions with negatively charged biological targets. frontiersin.orgnih.gov |
| Basic Character | Influences the overall pI of the peptide and its solubility. |
| Hydrogen Bonding | Acts as a strong hydrogen bond donor, crucial for binding specificity. frontiersin.org |
The Tyrosine residue introduces an aromatic component and a reactive hydroxyl group into the peptide sequence. The phenolic side chain of Tyrosine is amphiphilic, capable of participating in both hydrophobic interactions through its aromatic ring and hydrogen bonding via its hydroxyl group. rsc.org These aromatic interactions, such as π-π stacking, can be integral to the proper structure and function of the peptide. nih.gov
The hydroxyl group of Tyrosine is a key site for post-translational modifications, most notably phosphorylation. wikipedia.org Phosphorylation introduces a negative charge and can dramatically alter the peptide's conformation, charge, and function, often playing a critical role in cellular signaling pathways. wikipedia.orgmdpi.com The electronic properties of the aromatic ring, influenced by the hydroxyl group, can also affect self-assembly and hydrogelation properties in certain peptides. rsc.org The ability of Tyrosine to engage in these varied interactions makes it a critical residue for molecular recognition and biological activity. nih.gov
The bulky and conformationally restricted nature of the Isoleucine side chain can also influence the local backbone structure, favoring certain secondary structures such as β-sheets or α-helices. rsc.org In larger proteins, clusters of Isoleucine, Leucine, and Valine are known to form stable hydrophobic cores that are resistant to solvent penetration. researchgate.net The hydrophobic nature of Isoleucine is therefore critical for both the structural integrity and the interaction of the peptide with hydrophobic pockets on target proteins. nih.gov
The Serine residue, with its small, polar hydroxyl group, adds to the hydrophilic character of the peptide and is a key site for interactions and modifications. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the solubility of the peptide and its interaction with water and other polar molecules. libretexts.org
Similar to Tyrosine, the hydroxyl group of Serine is a primary site for post-translational modifications, particularly phosphorylation and glycosylation. mdpi.comwikipedia.orgnih.gov Phosphorylation of Serine residues is a widespread mechanism for regulating protein activity and signaling. mdpi.comnih.gov Glycosylation, the attachment of sugar moieties, can affect protein folding, stability, and localization. nih.gov The ability of Serine to provide conformational flexibility can also be crucial, allowing bulkier residues like Tyrosine to achieve optimal binding contacts. nih.gov
Impact of this compound Conformation on Bioactivity
The biological activity of a peptide is not solely determined by its amino acid sequence but is critically dependent on its three-dimensional conformation. The specific spatial arrangement of the side chains of this compound dictates how it interacts with its biological targets. The interplay of electrostatic, hydrophobic, and hydrogen bonding interactions within the peptide, as well as with the surrounding solvent, will favor certain conformations.
For instance, the orientation of the two Arginine residues is crucial. If they are positioned to interact with appropriately spaced negative charges on a receptor, the binding affinity will be high. The conformation will also determine the exposure of the hydrophobic Isoleucine residue and the aromatic Tyrosine residue, influencing their ability to engage in favorable interactions with a binding partner. The flexibility or rigidity of the peptide backbone, influenced by the conformational preferences of each residue, will also impact its bioactivity. A rigid conformation might pre-organize the peptide for optimal binding, while a more flexible structure could allow for an induced-fit mechanism upon interaction with a target.
Design and Synthesis of this compound Analogs and Mimetics for SAR Exploration
To systematically explore the structure-activity relationships of this compound, researchers design and synthesize analogs and mimetics. This involves making specific chemical modifications to the parent peptide and evaluating the impact on its biological activity.
Common strategies include:
Amino Acid Substitution: Replacing one or more amino acids with other natural or unnatural amino acids to probe the importance of specific side chains. For example, substituting an Arginine with a Lysine would help to understand the specific role of the guanidinium group versus a primary amine in electrostatic interactions. pnas.orgacs.org
Alanine (B10760859) Scanning: Systematically replacing each amino acid with Alanine to identify key residues ("hot spots") that are critical for activity.
Truncation: Synthesizing shorter versions of the peptide to determine the minimal sequence required for activity. diva-portal.org
Cyclization: Introducing a covalent bond between the N- and C-termini or between side chains to create a cyclic peptide. Cyclization can enhance stability against proteases and constrain the peptide into a more defined conformation. tandfonline.com
Peptidomimetics: Designing and synthesizing non-peptide molecules that mimic the essential structural features and biological activity of the parent peptide. diva-portal.orgacs.org This can lead to compounds with improved oral bioavailability and metabolic stability.
The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. smolecule.com The resulting analogs are then purified and their biological activity is assessed, providing valuable data for understanding the SAR of this compound.
Alanine Scan of this compound
Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid side chains within a peptide. nih.gov The method involves systematically replacing each amino acid residue with alanine, one at a time. Alanine is chosen because its small, chemically inert methyl side chain is unlikely to alter the peptide's backbone conformation significantly, thus isolating the effect of the original side chain's removal. nih.gov By comparing the activity of each alanine-substituted analog to the parent peptide, researchers can identify "hot spots"—residues critical for biological function. pnas.org
For instance, replacing the arginine (Arg) residues at positions 1 and 4 with alanine would remove the bulky, positively charged guanidinium groups. If the peptide's activity relies on electrostatic interactions with a negatively charged binding site on a target protein, a significant loss of activity would be expected in the Ala¹ and Ala⁴ analogs. The substitution of tyrosine (Tyr) at position 2 with alanine would eliminate the aromatic ring and the phenolic hydroxyl group, which could be involved in hydrophobic or hydrogen bonding interactions. The replacement of the bulky, hydrophobic isoleucine (Ile) at position 3 would probe the importance of hydrophobic packing in the peptide's active conformation. Finally, substituting serine (Ser) at position 5 would remove a potential hydrogen bond donor/acceptor site.
The anticipated outcomes of an alanine scan are summarized in the table below, predicting the functional contribution of each residue.
| Analog Name | Sequence | Position of Substitution | Substituted Residue | Expected Functional Contribution of Original Residue |
| Parent Peptide | This compound | - | - | Baseline Activity |
| Ala¹ Analog | H-Ala-Tyr-Ile-Arg-Ser-OH | 1 | Arginine (Arg) | Electrostatic interactions, hydrogen bonding |
| Ala² Analog | H-Arg-Ala-Ile-Arg-Ser-OH | 2 | Tyrosine (Tyr) | Aromatic interactions, hydrogen bonding |
| Ala³ Analog | H-Arg-Tyr-Ala-Arg-Ser-OH | 3 | Isoleucine (Ile) | Hydrophobic interactions, steric bulk |
| Ala⁴ Analog | H-Arg-Tyr-Ile-Ala-Ser-OH | 4 | Arginine (Arg) | Electrostatic interactions, hydrogen bonding |
| Ala⁵ Analog | H-Arg-Tyr-Ile-Arg-Ala-OH | 5 | Serine (Ser) | Hydrogen bonding, polarity |
D-Amino Acid Substitutions in this compound Analogs
Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. A common strategy to enhance metabolic stability is the substitution of one or more L-amino acids with their D-enantiomers. nih.govmdpi.com This modification can render the peptide bonds adjacent to the D-residue resistant to cleavage by proteases, which are stereospecific for L-amino acids. mdpi.com
Beyond improving stability, D-amino acid substitution can also have profound effects on the peptide's conformation and, consequently, its biological activity. nih.gov The introduction of a D-amino acid can alter the peptide's secondary structure, which may lead to changes in receptor binding affinity and selectivity. nih.gov In some cases, this can result in enhanced potency, while in others it may lead to reduced activity or even a switch from agonist to antagonist behavior. nih.gov
A systematic D-amino acid scan of this compound would involve synthesizing five different analogs, each with a single L- to D-amino acid replacement. For example, in studies of α-conotoxin RgIA, substituting L-Arg with D-Arg resulted in analogs with significantly increased potency towards the human α9α10 nAChR and high resistance to enzymatic degradation. mdpi.com Similar effects could be hypothesized for the Arg residues in the target peptide. The impact of such substitutions on this compound would depend on the specific role each residue plays in forming the bioactive conformation.
The table below outlines the potential analogs and the rationale for their synthesis in a D-amino acid scan.
| Analog Name | Sequence | Position of Substitution | Rationale for Substitution |
| Parent Peptide | This compound | - | Baseline stability and activity |
| D-Arg¹ Analog | H-D-Arg-Tyr-Ile-Arg-Ser-OH | 1 | Enhance stability, probe N-terminal conformational needs |
| D-Tyr² Analog | H-Arg-D-Tyr-Ile-Arg-Ser-OH | 2 | Alter backbone turn potential, enhance stability |
| D-Ile³ Analog | H-Arg-Tyr-D-Ile-Arg-Ser-OH | 3 | Probe importance of backbone conformation vs. side chain |
| D-Arg⁴ Analog | H-Arg-Tyr-Ile-D-Arg-Ser-OH | 4 | Enhance stability, probe C-terminal conformational needs |
| D-Ser⁵ Analog | H-Arg-Tyr-Ile-Arg-D-Ser-OH | 5 | Enhance stability, investigate C-terminal flexibility |
Cyclization Strategies for this compound Analogs
Linear peptides like this compound often exist as an ensemble of multiple conformations in solution, which can result in lower binding affinity and susceptibility to degradation. Cyclization is a powerful strategy to overcome these limitations by introducing conformational constraints. acs.org A cyclic peptide has reduced flexibility, which can pre-organize it into a bioactive conformation, leading to higher receptor binding affinity and selectivity. acs.orgwiley.com Furthermore, the absence of N- and C-termini makes cyclic peptides more resistant to exopeptidases. acs.org
Several cyclization strategies could be applied to this compound:
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal arginine and the C-terminal serine. This is a common method for creating a cyclic backbone. nih.gov
Side-Chain-to-Side-Chain Cyclization: An amide linkage could be formed between the side chains of two amino acids within the sequence. However, this is not directly applicable to the Arg-Tyr-Ile-Arg-Ser sequence without modification, as it lacks the necessary reactive groups (e.g., the side chains of Lys and Asp).
Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: These strategies involve linking one of the termini to an amino acid side chain. For example, the C-terminal carboxyl group of serine could be linked to the side-chain amine of a substituted residue.
A relevant study on the peptide SRSRY (Ser-Arg-Ser-Arg-Tyr), which shares significant sequence similarity, demonstrated the power of cyclization. Researchers found that the cyclic version, cyclo-[SRSRY], acts as a potent inhibitor of the formyl peptide receptor type 1 (FPR1), preventing the migration of monocytes. nih.gov This finding suggests that cyclizing the this compound sequence could similarly lock it into a potent, biologically active conformation.
The table below summarizes potential cyclization strategies for this peptide.
| Cyclization Strategy | Description | Potential Linkage Points in this compound | Expected Benefits |
| Head-to-Tail | Formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group. | N-terminus of Arg¹ and C-terminus of Ser⁵ | Increased proteolytic stability, reduced conformational flexibility, potential for enhanced potency. |
| Side-Chain-to-Backbone | An amino acid side chain is linked to the peptide backbone. | Not directly applicable without modification. | Introduces a different type of conformational constraint. |
| Side-Chain-to-Side-Chain (with linker) | A linker molecule is used to bridge two side chains. | Bridging the two Arg⁴ side chains or an Arg⁴ and Tyr² side chain. | Creates a macrocycle with defined size and conformation. |
Computational Approaches to this compound SAR Prediction
Computational modeling provides powerful tools for predicting and rationalizing the structure-activity relationships of peptides, complementing experimental approaches. mdpi.com These methods can guide the design of new analogs with improved properties by simulating how structural changes affect the peptide's conformation and its interaction with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound and its analogs in a simulated physiological environment. By running simulations of the parent peptide and its alanine- or D-amino acid-substituted variants, researchers can predict how these mutations affect the peptide's flexibility, secondary structure, and the spatial orientation of key side chains. mdpi.com
Molecular Docking: If the three-dimensional structure of the peptide's biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. Docking studies can help visualize the key interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—between the peptide and its receptor. This information is invaluable for explaining the results of an alanine scan and for designing new analogs with enhanced binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com For the this compound analogs, a QSAR model could be built using descriptors that quantify properties like hydrophobicity, charge distribution, and size for each analog, and correlating them with experimentally determined activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. For example, computational studies on melanocortin receptor tetrapeptide agonists have used such approaches to identify biophysical properties that correlate with receptor pharmacology, guiding new ligand design. acs.org
These computational methods, when used in combination, provide a robust framework for understanding the SAR of this compound, accelerating the discovery of more potent and stable derivatives.
Exploration of Biological Roles and Signaling Pathways Mediated by H Arg Tyr Ile Arg Ser Oh
In Vitro Cellular Assays and Models for H-Arg-Tyr-Ile-Arg-Ser-OH Activity
The biological activity of peptides like RYIRS is typically evaluated using a suite of in vitro cell-based assays. These experimental systems are crucial for elucidating a peptide's mechanism of action and its effects on cellular processes before advancing to more complex models. Common assays involve exposing live cells to the peptide and measuring various endpoints, including changes in cell viability, enzymatic activity, protein expression, and the activation state of specific signaling pathways. Techniques such as high-content screening (HCS), flow cytometry, and real-time live-cell imaging are employed to quantify cellular responses with high precision. For a peptide like RYIRS, initial studies would likely utilize cell lines known to express receptors for related motifs, such as the 67kDa laminin (B1169045) receptor or specific integrins, to observe effects on cell behavior.
The potential for RYIRS to modulate key cellular signaling pathways is significant, given its structure. The activity of analogous peptides provides a framework for predicting its effects.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is central to regulating cell proliferation, differentiation, and survival. The laminin receptor, a target for the related YIGSR peptide, has been shown to be involved in signal transduction pathways that include MAPK cascades. aacrjournals.org Exogenous laminin can influence the phosphorylation state of key MAPK proteins such as ERK, JNK, and p38. aacrjournals.org Therefore, it is plausible that RYIRS, by interacting with similar receptors, could modulate MAPK signaling. This would be investigated by treating specific cell lines with the peptide and measuring the phosphorylation levels of MAPK pathway components via Western blot analysis. frontiersin.org
iNOS Pathway: The inducible nitric oxide synthase (iNOS) pathway is a critical component of the inflammatory response, particularly in immune cells like macrophages. Recent studies on the YIGSR peptide have demonstrated a distinct, concentration-dependent effect on macrophage phenotype, directly impacting iNOS expression. nih.govnih.govresearchgate.net At lower concentrations, YIGSR was found to increase inflammation and the expression of the M1 macrophage marker iNOS, whereas higher concentrations had the opposite, anti-inflammatory effect. nih.govnih.govresearchgate.net This suggests that RYIRS could have a similar immunomodulatory role, potentially regulating nitric oxide production in immune cells.
CaSR Pathway: The Calcium-Sensing Receptor (CaSR) is a G-protein-coupled receptor that can be activated by various ligands, including polycationic peptides. nih.govguidetopharmacology.org Given that RYIRS contains two positively charged arginine residues, it fits the profile of a potential CaSR agonist. Activation of gut CaSR by peptide agonists has been shown to promote glucose tolerance in rats. nih.gov In vitro assays using HEK293 cells transfected with the human CaSR would be used to determine if RYIRS can elicit increases in intracellular calcium, indicating receptor activation. medchemexpress.com
NF-κB and mTOR Pathways: While direct evidence linking the YIGSR motif to NF-κB or mTOR is scarce, the presence of arginine in the RYIRS sequence is highly relevant. Arginine is a known activator of the mTOR pathway, which is a central regulator of cell metabolism, growth, and proliferation. nih.gov Furthermore, arginine-rich peptides are known to possess immunomodulatory characteristics and can influence complex inflammatory signaling networks where NF-κB is a central player. nih.govfrontiersin.org
Based on extensive research into the YIGSR motif, RYIRS is hypothesized to be a potent modulator of fundamental cellular behaviors such as proliferation, migration, and differentiation.
Cell Proliferation: The YIGSR peptide exhibits context-dependent effects on cell proliferation. In some cancer cell lines, such as human prostate cancer (PC-3) cells and pre-B leukemia cells, YIGSR inhibits growth. academindex.comlktlabs.com Conversely, in skin equivalent models, YIGSR stimulates epidermal proliferation by increasing levels of markers like proliferating cell nuclear antigen (PCNA) and p63. nih.gov In an animal model of asthma, YIGSR was found to induce a hypoproliferative phenotype in airway smooth muscle cells. nih.gov
Cell Migration: A key function of laminin-derived peptides is the regulation of cell migration. Studies have shown that concentration gradients of YIGSR can direct the migration of Schwann cells with a strong bias, a process known as haptotaxis. nih.gov This effect is specific, as the same gradients had no haptotactic effect on dermal fibroblasts. nih.gov This suggests RYIRS could be investigated for its potential to guide specific cell types in tissue engineering and regenerative medicine applications.
Cell Differentiation: The YIGSR peptide has also been shown to influence cellular differentiation. In HaCaT keratinocytes, YIGSR decreased the expression of differentiation markers involucrin (B1238512) and loricrin. nih.gov This inhibitory effect on differentiation, coupled with its proliferative stimulus, suggests a role in maintaining an undifferentiated, proliferative state in epidermal reconstruction. nih.gov
| Cellular Response | Cell Type | Observed Effect of YIGSR Analog | Reference |
|---|---|---|---|
| Proliferation | Human Pre-B Leukemia Cells (NALM6) | Inhibited colony formation | academindex.com |
| Proliferation | Human Prostate Cancer Cells (PC-3) | Inhibited cell growth | lktlabs.com |
| Proliferation | Airway Smooth Muscle Cells | Attenuated allergen-induced hyperplasia (hypoproliferative) | nih.gov |
| Proliferation | Epidermal Cells (in skin equivalents) | Increased PCNA and p63 levels (proliferative) | nih.gov |
| Migration | Schwann Cells | Directed migration along a concentration gradient | nih.gov |
| Migration | Dermal Fibroblasts | No directed migration (random migration) | nih.gov |
| Differentiation | HaCaT Keratinocytes | Decreased expression of involucrin and loricrin (inhibited differentiation) | nih.gov |
The RYIRS peptide, as both an arginine-rich molecule and an analog of a laminin motif, is predicted to have significant immunomodulatory effects. Arginine-rich peptides are known to function as host defense peptides or innate defense regulators, capable of modulating inflammation. frontiersin.org
The most direct evidence comes from studies on YIGSR's interaction with macrophages. Research shows that YIGSR's impact on macrophage phenotype is concentration-dependent. nih.govnih.gov At lower concentrations, YIGSR promotes an inflammatory M1 phenotype, characterized by increased iNOS expression and secretion of pro-inflammatory cytokines. nih.gov At higher concentrations, it reduces the inflammatory response. nih.govnih.gov This dual activity suggests that RYIRS could be used to fine-tune immune responses in different therapeutic contexts.
| Effector Cell | Peptide Analog | Key Finding | Reference |
|---|---|---|---|
| Murine Macrophages (RAW 264.7) | YIGSR | Low concentrations increase iNOS (M1 marker) expression. | nih.gov |
| Human and Murine Macrophages | YIGSR | Low concentrations increase secretion of pro-inflammatory chemokines and cytokines. | nih.govnih.gov |
| Human and Murine Macrophages | YIGSR | High concentrations reduce pro-inflammatory secretion. | nih.govnih.gov |
The cellular targets of RYIRS would likely overlap with those of the YIGSR peptide. The primary receptor for YIGSR is the non-integrin 67kDa laminin receptor (67LR). nih.govmedchemexpress.com This receptor is widely expressed and its levels often correlate with the malignant potential of cancer cells. researchgate.netnih.gov
In addition to the 67LR, YIGSR has been shown to interact with integrin receptors, which are heterodimeric cell adhesion molecules. nih.gov Specifically, the cell-adhesive activity of the YIGSR motif has been linked to interaction with integrin α4β1. nih.gov Laminin itself binds to a wide array of receptors including integrins, dystroglycan, and syndecans. youtube.comnih.govmdpi.com
Therefore, the target cells for RYIRS would be any cell type expressing these receptors. This includes a broad range of cells such as:
Cancer Cells: Melanoma, fibrosarcoma, rhabdomyosarcoma, leukemia, and colon cancer cells. academindex.comnih.govnih.govaacrjournals.org
Neural and Glial Cells: Schwann cells and neurons. nih.gov
Epithelial and Mesenchymal Cells: Keratinocytes, fibroblasts, and endothelial cells. lktlabs.comnih.govnih.gov
Immune Cells: Macrophages. nih.gov
Muscle Cells: Airway smooth muscle cells. nih.gov
Preclinical In Vivo Studies in Animal Models of this compound Activity
While in vivo data for RYIRS is not available, preclinical studies using the YIGSR peptide in animal models have demonstrated its therapeutic potential across different disease contexts, providing a strong rationale for similar investigations into RYIRS.
The efficacy of the YIGSR peptide has been validated in several animal models, highlighting its potential to inhibit cancer progression, modulate airway remodeling, and treat lymphedema.
Cancer Models: In a severe combined immune deficient (SCID) mouse model, subcutaneous co-injection of a multimeric form of YIGSR with human pre-B acute lymphoblastic leukemia cells significantly suppressed tumor growth and inhibited leukemic infiltration into organs like the brain and bone marrow in a dose-dependent manner. academindex.comnih.gov Other studies have shown that YIGSR can inhibit experimental metastasis formation in the lungs. nih.gov
Asthma Models: In a guinea pig model of allergic asthma, topical administration of YIGSR to the airways attenuated allergen-induced airway smooth muscle (ASM) hyperplasia. nih.gov Interestingly, the treatment also promoted a hypercontractile ASM phenotype, suggesting a complex role in modulating airway structure and function that depends on the microenvironment. nih.gov
Lymphedema Models: In a mouse tail lymphedema model, intra-abdominal injections of YIGSR significantly reduced tissue swelling. researchgate.netnih.gov Histological analysis showed that the peptide protected the epidermis and dermis, enhanced cell-cell adhesion in the basement membrane, and reduced local expression of transforming growth factor (TGF)β, a key fibrotic factor. researchgate.netnih.gov
| Animal Model | Disease/Condition | Peptide Analog | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| SCID Mice | Human Pre-B Leukemia | YIGSR (multimeric) | Suppressed subcutaneous tumor growth and inhibited organ infiltration. | academindex.comnih.gov |
| Guinea Pig | Allergic Asthma | YIGSR | Attenuated airway smooth muscle hyperplasia and reduced PCNA expression. | nih.gov |
| Mouse | Tail Lymphedema | YIGSR | Reduced tail swelling by 27% and decreased local TGFβ expression. | researchgate.netnih.gov |
Pharmacokinetic and Pharmacodynamic Characterization of this compound in Animal Models
There is no published data available from animal studies that specifically characterizes the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the peptide this compound. Pharmacokinetic studies would typically involve the analysis of the peptide's absorption, distribution, metabolism, and excretion (ADME) over time after administration to an animal model. This would provide crucial information such as its half-life, clearance rate, and bioavailability.
Similarly, pharmacodynamic studies, which would investigate the biochemical and physiological effects of this compound on the body and the mechanisms of its action, have not been reported in the scientific literature. Therefore, no data tables or detailed research findings on the PK/PD of this specific compound can be provided.
Evaluation of Tissue-Specific Distribution and Metabolism of this compound in vivo
There is a lack of in vivo studies investigating the tissue-specific distribution and metabolism of this compound. Research in this area would typically utilize techniques such as radiolabeling or mass spectrometry to track the peptide's localization in various organs and tissues and to identify its metabolic byproducts. Without such studies, it is not possible to determine where the peptide accumulates in the body or how it is broken down. Consequently, no data on its tissue distribution or metabolic pathways can be presented.
Advanced Research Methodologies and Theoretical Considerations for H Arg Tyr Ile Arg Ser Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Arg-Tyr-Ile-Arg-Ser-OH Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. rsc.org For a peptide such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed conformational insights. chemrxiv.org
The process begins with the assignment of all proton resonances to their specific amino acid residues within the peptide sequence. uzh.ch This is typically achieved using 2D NMR experiments like Total Correlated Spectroscopy (TOCSY), which identifies protons that are connected through bonds within a single amino acid's spin system. chemrxiv.orguzh.ch Once spin systems are identified, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is used for sequential assignment. These experiments detect protons that are close in space (typically <5 Å), revealing through-space connectivities between adjacent amino acid residues. tandfonline.com
Key parameters derived from NMR spectra provide the structural restraints for calculating a three-dimensional model:
Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" chemical shift values can indicate the presence of stable secondary structures. nih.gov
³J-Coupling Constants: The coupling constant between the amide proton (HN) and the alpha-proton (Hα), known as ³J(HNHα), provides information about the backbone dihedral angle φ. tandfonline.com
Nuclear Overhauser Effects (NOEs): The intensity of an NOE cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons. This provides crucial distance restraints for structure calculation. For a short peptide, sequential (i, i+1) and medium-range (i, i+2 or i, i+3) NOEs are particularly informative for defining turns or helical structures. uzh.ch
For this compound, observing specific NOEs, such as a connection between the amide proton of Ile³ and the amide proton of Arg⁴, would suggest a turn-like conformation. The collection of these restraints is used in computational algorithms to generate an ensemble of structures consistent with the experimental data. tandfonline.com
| Parameter Type | Example for this compound | Information Gained |
| ¹H Chemical Shift | Tyr² Hα deviation from random coil value | Presence of ordered structure |
| ³J(HNHα) Coupling | ³J(HNHα) for Ile³ = 8.5 Hz | Dihedral angle (φ) restraint |
| NOE Restraint | Strong NOE between Tyr² Hα and Ile³ HN | Sequential connectivity (distance < 3.5 Å) |
| NOE Restraint | Medium NOE between Tyr² HN and Arg⁴ HN | Potential turn structure |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination of this compound
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. unito.it The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum. units.it
Different types of secondary structures have characteristic CD spectra:
α-Helix: Shows two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. unito.it
β-Sheet: Exhibits a single broad negative band near 217 nm and a positive band near 195 nm. units.it
Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm. nih.gov
For a short, linear peptide like this compound, it is unlikely to form a stable α-helix or β-sheet in isolation. Its CD spectrum would likely be dominated by features indicative of a random coil or turn structures. nih.gov The spectrum could be deconvoluted using various algorithms that fit the experimental data to a basis set of spectra from proteins with known structures. This provides a quantitative estimate of the percentage of helix, sheet, turn, and unordered conformations. unito.it
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Structural Interpretation |
| 222 | -1,500 | Low α-helical content |
| 217 | -2,000 | Low β-sheet content |
| 198 | -15,000 | Significant random coil/unordered structure |
| Predicted Content | ~5% α-helix, ~10% β-turn, ~85% random coil | Peptide is largely flexible and unstructured |
Computational Chemistry and Molecular Dynamics Simulations of this compound
Computational chemistry and, specifically, molecular dynamics (MD) simulations, offer a powerful approach to explore the dynamic nature of peptides like this compound at an atomic level. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, governed by a force field (e.g., CHARMM, AMBER) that approximates the potential energy of the system. mdpi.comacs.org
An MD simulation begins by placing the peptide in a simulation box, typically filled with water molecules and counter-ions to mimic physiological conditions. d-nb.info After an initial energy minimization and equilibration period, the production simulation is run, generating a trajectory that represents the peptide's movement and conformational changes over a specific timescale (from nanoseconds to microseconds). mdpi.com
Prediction of Binding Affinities and Interactions between this compound and Potential Targets
Molecular docking is a computational technique used to predict how a peptide might bind to a receptor protein. nih.gov Given the sequence this compound, which contains multiple charged (Arg), polar (Tyr, Ser), and hydrophobic (Ile) residues, it could potentially interact with a variety of biological targets, such as protein kinases or cell surface receptors. plos.org The presence of Arginine residues flanking a central hydrophobic and polar region is a common feature in substrate-binding motifs. plos.orgnih.gov
In a docking simulation, the peptide is treated as a flexible ligand, and various conformations are sampled within the binding site of a rigid or flexible target protein. A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and salt bridges involving the Arginine and Serine residues or hydrophobic interactions with the Isoleucine and Tyrosine residues. acs.org More advanced methods, such as free energy calculations, can provide a more quantitative prediction of the binding affinity (ΔG). nih.gov
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues of Peptide | Predicted Interaction Type |
| Protein Kinase A | -9.8 | Arg¹, Ser⁵ | Salt bridge, Hydrogen bond |
| Integrin α5β1 | -8.5 | Arg¹, Tyr², Ile³ | Electrostatic, Pi-stacking, Hydrophobic |
Conformational Ensemble Analysis of this compound in Solution and Bound States
A key insight from MD simulations is that a flexible peptide does not exist as a single structure but as a collection of rapidly interconverting conformations, known as a conformational ensemble. mdpi.com Analysis of the MD trajectory provides a detailed picture of this ensemble.
Common analyses include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms over time relative to a starting structure, indicating conformational stability. mdpi.com
Radius of Gyration (Rg): Represents the compactness of the peptide's structure. Changes in Rg can indicate folding or unfolding events. mdpi.com
Principal Component Analysis (PCA): A dimensionality reduction technique that identifies the dominant modes of motion within the peptide, revealing the most significant conformational changes. mdpi.com
By comparing the conformational ensemble of the peptide in solution versus its state when bound to a target protein, researchers can understand how binding restricts the peptide's flexibility and selects for a specific "bioactive" conformation. mdpi.com
| State | Average RMSD (Å) | Average Rg (Å) | Interpretation |
| In Solution (Unbound) | 3.5 ± 0.8 | 7.2 ± 0.5 | Highly flexible and extended |
| Bound to Target | 1.2 ± 0.3 | 5.8 ± 0.2 | Conformationally restricted and compact |
Bioinformatic Approaches for this compound Sequence Analysis and Function Prediction
Bioinformatic tools are essential for placing a peptide sequence into a broader biological context by comparing it against vast databases of known protein and gene sequences. researchgate.net For this compound, these approaches can help generate hypotheses about its potential origin and function.
Homology Searching for Related Peptide Motifs
Homology searching involves using algorithms like the Basic Local Alignment Search Tool (BLAST) to find sequences in databases (e.g., UniProt, GenBank) that are identical or similar to the query sequence. zendesk.com Searching for the exact motif "Arg-Tyr-Ile-Arg-Ser" within known proteins could reveal its potential as a proteolytic fragment or a functional motif.
Even if the exact match is not found, related motifs can provide valuable clues. For example, the R-X-X-S/T motif is a well-known target for phosphorylation by many Serine/Threonine kinases. plos.org The peptide's sequence, containing Arg at the P-4 and P-1 positions relative to the Ser⁵, aligns with recognition motifs for certain basophilic kinases. Additionally, the sequence shares similarities with known cell-adhesion peptides, such as the laminin-derived YIGSR (Tyr-Ile-Gly-Ser-Arg) motif, suggesting a potential role in cell-matrix interactions. nih.gov
| Database Searched | Homologous Motif Found | Protein Source | Potential Functional Implication |
| UniProtKB/Swiss-Prot | R -Y-I-R-S | Hypothetical Kinase Substrate | Potential phosphorylation site |
| PDB (Protein Data Bank) | F-R-Y -V-R -T | Protein Kinase C | Substrate recognition motif |
| GenBank | G-Y-I-G-S-R | Laminin (B1169045) Subunit Alpha-1 | Cell adhesion and binding |
Machine Learning Applications in this compound Research
While specific machine learning (ML) studies focusing exclusively on the pentapeptide this compound are not extensively documented in current literature, the methodologies and theoretical frameworks from the broader field of computational peptide science are directly applicable. Machine learning has emerged as a powerful tool for accelerating the discovery and characterization of bioactive peptides by identifying complex patterns within their amino acid sequences and structures. mdpi.comacs.org These data-driven approaches can be used to predict the biological activities, physicochemical properties, and potential therapeutic applications of peptides like this compound.
The core principle of applying machine learning to peptide research involves training algorithms on large datasets of known peptides to build predictive models. acs.org These models learn the intricate relationship between a peptide's structure and its function, enabling the high-throughput virtual screening of new sequences. mdpi.com For a peptide such as this compound, ML models can provide insights into its potential bioactivities, binding affinities, and even synthetic accessibility.
A fundamental aspect of building these predictive models is the representation of the peptide in a format that a machine can understand. This is achieved through the calculation of molecular descriptors, which are numerical values that encode the physicochemical and structural properties of the peptide. nih.gov The biological activity of a peptide is determined by its structural characteristics, including its amino acid composition, sequence, and the properties of its individual residues. nih.gov For this compound, these descriptors would be derived from the properties of its constituent amino acids: Arginine (Arg), Tyrosine (Tyr), Isoleucine (Ile), and Serine (Ser).
Table 1: Physicochemical Properties of Amino Acids in this compound This table outlines key properties of the amino acids that constitute the peptide. These properties often serve as input features for machine learning models to predict peptide behavior. nih.govacs.org
| Amino Acid | Code | Type | Key Properties Relevant to ML Models |
| Arginine | Arg, R | Basic, Positively Charged | Large size, high hydrophilicity, positive charge, key role in electrostatic interactions and hydrogen bonding. plos.org |
| Tyrosine | Tyr, Y | Aromatic, Polar | Large aromatic side chain, hydrophobic, capable of hydrogen bonding through its hydroxyl group. rsc.org |
| Isoleucine | Ile, I | Aliphatic, Hydrophobic | Bulky nonpolar side chain, contributes significantly to the overall hydrophobicity of the peptide. acs.org |
| Serine | Ser, S | Polar, Uncharged | Small size, hydroxyl group allows for hydrogen bonding, contributes to solubility. plos.org |
Machine learning models in peptide research are diverse, with different algorithms being suited for different predictive tasks. Supervised learning is the most common approach, where an algorithm learns from a dataset in which peptide sequences are labeled with a known activity or property. acs.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, create a mathematical relationship between chemical descriptors and biological activity. nih.govnih.gov These models can predict the activity of new compounds before they are synthesized, saving significant time and resources. nih.gov
Deep learning, a more advanced subset of machine learning, has shown particular promise. nih.gov Deep learning models, such as Long Short-Term Memory (LSTM) networks, can capture complex, long-range patterns in peptide sequences that might be missed by traditional methods. nih.gov For example, deep learning can be used to predict the outcome of solid-phase peptide synthesis by mapping amino acid sequences and reaction parameters to deprotection efficiency, helping to minimize aggregation events, which can be influenced by bulky residues like Arginine and Tyrosine. nih.gov
Table 2: Examples of Machine Learning Model Applications in Peptide Research The following table summarizes various machine learning models and their applications in peptide research, which could theoretically be applied to analyze this compound.
| Machine Learning Model | Application / Predicted Property | Type of Input Features / Descriptors | Reference |
| Deep Learning (LSTM) | Anticancer Peptide Prediction | Amino acid sequence reduced to a 7-letter alphabet based on dipole moment and side chain volume. | nih.gov |
| Deep Learning | Peptide Synthesis Optimization | Topological fingerprints of amino acids, sequence matrix, experimental parameters (e.g., flow rate). | nih.gov |
| Random Forest Classifier | Cell-Penetrating Peptide Efficacy | Physicochemical properties derived from the peptide sequence. | acs.org |
| Artificial Neural Network (ANN) | QSAR for ACE-Inhibitory Peptides | Amino acid descriptors. | nih.gov |
| Gradient Boosted Decision Tree | Binding Energy Prediction | Physicochemical properties of amino acids (e.g., electronegativity, volume, mass). | acs.org |
By leveraging these advanced computational techniques, researchers can generate hypotheses about the function of this compound. A QSAR model trained on antimicrobial peptides could predict its potential efficacy against various pathogens, with its high content of cationic (Arginine) and hydrophobic (Isoleucine, Tyrosine) residues suggesting possible activity. acs.org Similarly, models trained to identify peptides that inhibit specific enzymes, such as angiotensin-converting enzyme (ACE), could screen this sequence for potential antihypertensive properties, as peptides with C-terminal hydrophobic residues are often active. nih.gov Molecular docking simulations, often used in conjunction with machine learning, could further predict how this compound binds to specific protein targets, elucidating its mechanism of action at a molecular level. mdpi.comnih.gov
Future Directions and Translational Academic Research Potential for H Arg Tyr Ile Arg Ser Oh
Development of H-Arg-Tyr-Ile-Arg-Ser-OH as a Research Tool or Probe
The development of this compound into a molecular probe or research tool is a significant area of potential. By modifying the peptide with specific tags, researchers can investigate its localization, binding partners, and mechanism of action within biological systems. The primary amino group at the N-terminus, the guanidinium (B1211019) groups of the arginine residues, the hydroxyl groups of tyrosine and serine, and the C-terminal carboxyl group offer multiple sites for chemical modification.
Potential modifications could include:
Fluorescent Labeling: Conjugation with fluorophores (e.g., FITC, rhodamine) would enable visualization of the peptide's cellular uptake and distribution using techniques like fluorescence microscopy and flow cytometry.
Biotinylation: Attaching a biotin (B1667282) molecule would allow for the identification of binding partners through affinity purification and subsequent analysis by mass spectrometry.
Radiolabeling: Introducing a radioactive isotope could facilitate quantitative binding assays and in vivo imaging studies.
These tools would be instrumental in elucidating the peptide's biological function, identifying its cellular receptors or targets, and exploring its potential as a signaling molecule.
Table 1: Potential Modifications of this compound for Use as a Research Probe
| Modification Type | Label Example | Potential Research Application |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Cellular uptake and subcellular localization studies |
| Affinity Tagging | Biotin | Pull-down assays to identify interacting proteins |
| Radiolabeling | Iodine-125 (¹²⁵I) on Tyrosine | Quantitative receptor-binding assays |
| Photo-crosslinking | Phenylazide group | Covalent capture of transient binding partners |
Exploration of this compound in Advanced Biomaterials and Tissue Engineering Scaffolds
The field of biomaterials and tissue engineering could benefit from the integration of this compound. Peptides containing arginine are known to be involved in cell adhesion and can mimic the function of extracellular matrix proteins. researchgate.net The presence of two arginine residues in this peptide makes it a prime candidate for modifying the surfaces of biomaterials to enhance cell attachment, proliferation, and differentiation. For instance, the well-studied Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide, a fragment of laminin (B1169045), is used to improve the biocompatibility of materials for tissue interface engineering. sigmaaldrich.com
This compound could be covalently immobilized onto the surface of various scaffolds (e.g., hydrogels, polymers, titanium implants). The hydrophilic and charged nature of the peptide could improve the wettability and biocompatibility of otherwise inert materials. Research would focus on assessing how this peptide-functionalized surface influences the behavior of specific cell types, such as osteoblasts for bone tissue engineering or endothelial cells for cardiovascular applications.
Integration of this compound into High-Throughput Screening Platforms for Novel Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery and target identification. nih.gov this compound can be integrated into HTS platforms in several ways. Firstly, it can be included as a member of a peptide library to screen against a panel of known or unknown biological targets. A hit from such a screen would provide a starting point for developing more potent and selective modulators of that target.
Secondly, if the peptide is found to have a distinct biological activity (a phenotype), it can be used as a tool compound in a phenotypic screen. nih.gov In this approach, a large library of small molecules or genetic perturbations (e.g., siRNA) could be screened to identify compounds or genes that either mimic or reverse the peptide's effect. This can be a powerful method for "de-orphanizing" the peptide by uncovering its underlying mechanism and molecular targets. nih.gov The success of HTS depends on robust assay systems and high-quality compound libraries. youtube.com
Challenges and Opportunities in the Academic Research of this compound
The academic investigation of a novel peptide like this compound is not without its challenges and corresponding opportunities.
Challenges:
Synthesis and Purification: While standard solid-phase peptide synthesis (SPPS) is generally effective, the presence of two arginine residues can sometimes lead to aggregation or incomplete coupling, complicating synthesis and purification. rsc.orgnih.gov
Biological Stability: Like many short peptides, it is likely susceptible to rapid degradation by proteases in biological systems, which can limit its utility in prolonged experiments.
Target Identification: The most significant challenge is identifying its specific biological function and molecular target(s), which can be a resource-intensive process.
Opportunities:
Novelty: As a potentially uncharacterized peptide, it offers the exciting opportunity to discover novel biological pathways or cellular mechanisms.
Structural Simplicity: Its small size makes it chemically tractable for creating a wide range of derivatives and structure-activity relationship (SAR) studies.
Interdisciplinary Research: Research on this peptide would naturally foster collaboration between chemists, biologists, and material scientists.
Table 2: Summary of Research Challenges and Opportunities
| Aspect | Challenge | Opportunity |
| Chemistry | Potential difficulties in synthesis and purification due to arginine content. | Small size allows for straightforward synthesis of analogues for SAR studies. |
| Biology | Susceptibility to enzymatic degradation. | Potential to uncover novel biological functions and signaling pathways. |
| Translational | Identifying a specific, high-value application. | Could serve as a lead for developing new therapeutics or biomaterials. |
Ethical Considerations in Preclinical Peptide Research
As with any research involving novel bioactive compounds, the preclinical investigation of this compound must adhere to strict ethical principles. The paramount concern in any therapeutic development process is safety. jocpr.comjocpr.com While this article does not discuss safety profiles, it is crucial to acknowledge that ethical preclinical research forms the foundation for any future considerations.
Key ethical considerations include:
Data Integrity and Transparency: All findings, whether positive, negative, or inconclusive, should be reported accurately and transparently to ensure a complete and honest scientific record.
Responsible Communication: Researchers have an ethical obligation to communicate their findings responsibly to both the scientific community and the public, avoiding hype or overstatement of potential applications.
Adherence to these principles ensures that the pursuit of knowledge regarding novel peptides like this compound is conducted with the highest degree of scientific and ethical integrity. jocpr.comjocpr.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing H-Arg-Tyr-Ile-Arg-Ser-OH, and how can researchers optimize yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing short peptides like this compound. Key steps include:
- Resin selection : Use Fmoc-protected amino acids with Wang resin for carboxyl-terminal residue anchoring.
- Coupling conditions : Optimize reaction time (1–2 hours) and temperature (25–40°C) to minimize side reactions like aspartimide formation.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes) ensures >95% purity.
- Yield optimization : Monitor deprotection efficiency via Kaiser tests and adjust equivalents of coupling reagents (e.g., HBTU/DIPEA) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (theoretical MW: 792.95 g/mol).
- Nuclear Magnetic Resonance (NMR) : 2D - HSQC spectra resolve backbone amide protons and confirm side-chain orientations.
- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic solvents (e.g., 50% TFE) to detect α-helix or β-sheet propensity .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in cellular systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics () between the peptide and putative receptors (e.g., GPCRs).
- siRNA Knockdown : Identify target pathways by silencing candidate genes and measuring changes in peptide-induced signaling (e.g., cAMP levels).
- Fluorescence Microscopy : Tag the peptide with FITC or TAMRA to track cellular uptake and sublocalization in live cells .
Q. How can computational modeling predict interactions between this compound and target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding poses. Focus on arginine residues (positions 1 and 4) for electrostatic interactions.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of peptide-protein complexes in physiological conditions (e.g., 150 mM NaCl, pH 7.4).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity () and validate against SPR data .
Data Analysis & Contradiction Resolution
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) using random-effects models to account for heterogeneity.
- Variable Standardization : Compare experimental conditions (e.g., cell lines, peptide concentration ranges, assay buffers) to identify confounding factors.
- Reproducibility Tests : Replicate conflicting experiments under controlled parameters (e.g., identical serum-free media, passage number restrictions) .
Experimental Design & Validation
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- Rodent Models : Use zebrafish embryos for preliminary toxicity screening (LC determination) before advancing to murine models.
- Dosage Optimization : Conduct pharmacokinetic studies (IV vs. subcutaneous administration) to assess bioavailability and half-life.
- Endpoint Assays : Measure biomarkers (e.g., cytokine levels in serum) and histopathological changes in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
